molecular formula C18H15N3O4S B4613787 N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide

N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B4613787
M. Wt: 369.4 g/mol
InChI Key: JPSIIYZMBZSNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.07832714 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Research has focused on synthesizing a variety of derivatives from hydrazinecarbothioamide and related compounds. Darehkordi et al. (2013) synthesized hydrazine, carbothioamide derivatives through condensation reactions, leading to the formation of various derivatives including thiazole and triazole rings, which are significant for synthesizing dendrimers (Darehkordi & Ghazi, 2013). Similarly, Divatia et al. (2014) prepared novel thiosemicarbazone derivatives containing a benzimidazole moiety, showing good anti-malarial activity in vitro, showcasing the potential therapeutic applications of these compounds (Divatia et al., 2014).

Antioxidant Activity

Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity. The study found that some derivatives exhibited excellent antioxidant properties, suggesting their potential use in developing antioxidant agents (Barbuceanu et al., 2014).

Electrochemical Applications

Mazloum‐Ardakani and Khoshroo (2013) studied the electrochemical oxidation of a benzofuran derivative, demonstrating its utility in developing sensors for detecting hydrazine, an important application in environmental monitoring (Mazloum‐Ardakani & Khoshroo, 2013).

Antimicrobial and Antitumor Activities

Research has also explored the antimicrobial and antitumor potentials of compounds derived from hydrazinecarbothioamide. Abdelhamid et al. (2018) synthesized novel thiadiazole-benzofuran hybrids, evaluating them as potential antitumor agents. Some compounds demonstrated promising anticancer activity against human breast carcinoma cell lines, highlighting their therapeutic potential (Abdelhamid et al., 2018).

Insecticidal Activity

Sawada et al. (2003) investigated benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide for their insecticidal activity. They found that some analogues showed high activity against the common cutworm, indicating potential use in pest management (Sawada et al., 2003).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(3-methyl-1-benzofuran-2-carbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-10-12-4-2-3-5-13(12)25-16(10)17(22)20-21-18(26)19-11-6-7-14-15(8-11)24-9-23-14/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSIIYZMBZSNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NNC(=S)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide
Reactant of Route 3
N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide
Reactant of Route 4
N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.